6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID
Overview
Description
6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further connected to another pyridine ring via an ether linkage. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a metal, such as palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The key step is the transmetalation process, where the boronic acid group in the compound transfers its organic group to palladium . This reaction is facilitated by a base and occurs under mild and functional group tolerant conditions .
Pharmacokinetics
It’s known that the compound can be readily prepared and is relatively stable , which suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction also occurs under mild conditions and is tolerant of various functional groups , which suggests it can be performed in a wide range of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of a C-H bond on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyridine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar coupling reactions.
6-Hydroxypyridine-3-Boronic Acid Pinacol Ester: A related compound with a hydroxyl group, used in the synthesis of pharmaceutical intermediates.
Uniqueness: 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID is unique due to its ether linkage between two pyridine rings, which provides additional flexibility and reactivity in chemical synthesis. This structural feature distinguishes it from other pyridine-based boronic acids and enhances its utility in complex organic transformations.
Properties
IUPAC Name |
(6-pyridin-3-yloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZLPTXOVQGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681899 | |
Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918138-38-2 | |
Record name | B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918138-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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